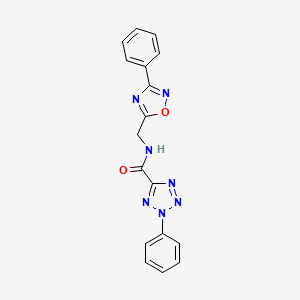

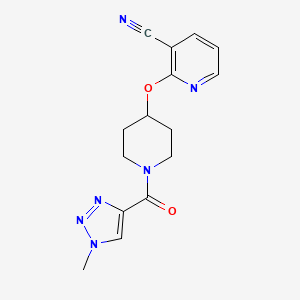

![molecular formula C17H16N4OS B2390700 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-73-3](/img/structure/B2390700.png)

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as DNTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Tuberculosis Treatment

Mycobacterial infections, including tuberculosis (TB), remain a global health concern. The emergence of drug-resistant strains necessitates novel therapeutic strategies. Researchers have explored N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide as a disruptor of mycobacterial energetics. Despite challenges related to toxicity and drug-likeness, this compound shows promising activity against Mycobacterium tuberculosis . Further investigations into its efficacy and safety could lead to innovative TB treatments.

Adjuvant Therapies (AT)

Adjuvant therapies aim to enhance existing treatments rather than replacing them. In the context of antibacterial strategies, researchers have explored N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide . These therapies, such as efflux inhibitors (EIs), can slow down resistance development and improve treatment duration. The compound’s inhibitory effects on efflux pumps make it a potential candidate for combination therapies .

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound’s structure and its biological activity is crucial for drug development. Researchers have investigated SAR around N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide . By modifying its derivatives, they aim to balance efflux inhibition, toxicity, and drug-like properties . This knowledge informs future design and optimization of related compounds.

Antifungal Activity

While the primary focus has been on mycobacteria, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide derivatives have also been explored for antifungal properties. Related compounds, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides, were synthesized and screened for their antifungal activity . Further investigations could reveal their potential in combating fungal infections.

Cardiovascular Health

Pyranothiazoles, structurally related to this compound, have shown promise in addressing obesity, hyperlipidemia, and atherosclerotic diseases . While direct studies on N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in cardiovascular health are limited, exploring its effects on lipid metabolism and related pathways could be valuable.

Drug Discovery and Optimization

The challenges posed by this compound’s toxicity and drug-likeness underscore the importance of medicinal chemistry. Researchers continue to optimize its structure, seeking derivatives with improved properties. By addressing these challenges, they contribute to the broader field of drug discovery .

Mechanism of Action

Target of Action

Similar compounds have been reported to affectMycobacterium tuberculosis energetics . This suggests that the compound might interact with enzymes or proteins involved in the energy metabolism of Mycobacterium tuberculosis.

Mode of Action

It’s suggested that the compound might disrupt the energetics of mycobacterium tuberculosis . This could involve inhibiting the function of key enzymes or proteins in the energy metabolism pathways of the bacteria, thereby disrupting their normal functioning.

Biochemical Pathways

Given its potential effect on mycobacterium tuberculosis energetics , it’s plausible that it affects pathways related to energy production and utilization in the bacteria. This could include pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation.

Result of Action

Based on its potential effect on mycobacterium tuberculosis energetics , it’s likely that the compound leads to a disruption in the energy metabolism of the bacteria, potentially leading to their death or growth inhibition.

properties

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-10-9-13(20-21(10)2)16(22)19-17-18-15-12-6-4-3-5-11(12)7-8-14(15)23-17/h3-6,9H,7-8H2,1-2H3,(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIXSDJSNDAPBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

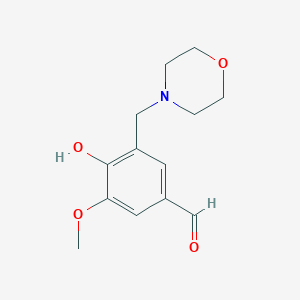

![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)

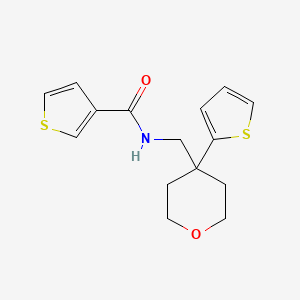

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2390621.png)

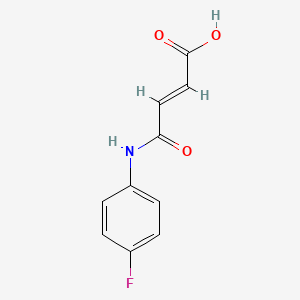

![Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2390628.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2390631.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2390634.png)

![2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2390637.png)

![4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2390639.png)

![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)